molecular formula C4H8N2O2 B2395473 (4S)-4-(Hydroxymethyl)imidazolidin-2-one CAS No. 1817632-91-9

(4S)-4-(Hydroxymethyl)imidazolidin-2-one

Cat. No.: B2395473
CAS No.: 1817632-91-9
M. Wt: 116.12
InChI Key: JDXWVZWFFCLGPU-VKHMYHEASA-N
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Description

(4S)-4-(Hydroxymethyl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones It is characterized by the presence of a hydroxymethyl group attached to the fourth carbon of the imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(Hydroxymethyl)imidazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of an appropriate imidazolidinone precursor with formaldehyde under basic conditions. The reaction typically proceeds via nucleophilic addition of the imidazolidinone to formaldehyde, followed by cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(Hydroxymethyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The imidazolidinone ring can be reduced to form a corresponding amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted imidazolidinones.

Scientific Research Applications

(4S)-4-(Hydroxymethyl)imidazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-4-(Hydroxymethyl)imidazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S)-4-(Hydroxymethyl)imidazolidin-2-one is unique due to its specific stereochemistry and the presence of a hydroxymethyl group. This structural feature allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(4S)-4-(hydroxymethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c7-2-3-1-5-4(8)6-3/h3,7H,1-2H2,(H2,5,6,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXWVZWFFCLGPU-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817632-91-9
Record name (4S)-4-(hydroxymethyl)imidazolidin-2-one
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